

Application Notes and Protocols for HPLC Analysis of Mizolastine Dihydrochloride

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Compound of Interest		
Compound Name:	Mizolastine dihydrochloride	
Cat. No.:	B1139418	Get Quote

These application notes provide a comprehensive guide for the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of **Mizolastine dihydrochloride** and its inherent impurities in bulk drug and pharmaceutical dosage forms. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Mizolastine is a second-generation H1-antihistamine used for the treatment of allergic rhinitis and conjunctivitis.[1] The development of a robust analytical method is crucial for ensuring the quality, safety, and efficacy of the drug product. This document outlines a validated RP-HPLC method for the quantification of Mizolastine and its five inherent impurities.[1][2] The method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2]

Experimental Protocol: RP-HPLC Method

This section details the materials, equipment, and procedures for the analysis of **Mizolastine dihydrochloride**.

Reagents and Materials

- Mizolastine Dihydrochloride Reference Standard and Impurities (A, B, C, D, E)[1]
- Mizolastine tablets (e.g., Elina tablets)[1]



- Acetonitrile (HPLC Grade)[1]
- Methanol (HPLC Grade)[1]
- Ortho-Phosphoric acid (AR Grade)[1]
- Water (HPLC Grade)

Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Inertsil ODS-3V column (250 x 4.6 mm, 5µm) or equivalent[1][2]
- Analytical balance
- Volumetric flasks
- Pipettes
- Syringe filters (0.45 μm)
- Sonicator

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.



Parameter	Condition	
Column	Inertsil, 250 x 4.6 mm, 5µm particle size[1][2]	
Mobile Phase A	0.1% Ortho Phosphoric acid buffer[1][2]	
Mobile Phase B	Acetonitrile[1][2]	
Elution	Gradient[1][2]	
Flow Rate	1.0 ml/min[1][2]	
Detection	UV at 220nm[1][2]	
Injection Volume	10 μL	
Column Temperature	Ambient	

Preparation of Solutions

- Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
- Standard Stock Solution: Accurately weigh and transfer 10 mg of Mizolastine Reference Standard into a 50 ml volumetric flask. Dissolve and dilute to volume with the diluent.[1]
- Working Standard Solution: Transfer 2.5 ml of the Standard Stock Solution into a 50 ml volumetric flask and dilute to volume with the diluent. Further dilute 5.0 ml of this solution to a 50 ml volumetric flask with the diluent.[1]
- Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of Mizolastine into a 50 ml volumetric flask. Add about 30 ml of diluent, sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent. Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
 Transfer 2.5 ml of the supernatant into a 50 ml volumetric flask and dilute to volume with the diluent. Further dilute 5.0 ml of this solution to a 50 ml volumetric flask with the diluent.

Method Validation Summary

The developed HPLC method was validated as per ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[1]



System Suitability

The system suitability was evaluated by injecting the standard solution six times. The results are summarized below.

Parameter	Acceptance Criteria	Observed Value
% RSD of Peak Area	≤ 2.0%	0.6%[1]
Tailing Factor	≤ 2.0	1.29[1]
Theoretical Plates	≥ 2000	8598[1]

Specificity

The specificity of the method was demonstrated by the clear resolution of individual impurity peaks from the Mizolastine peak.[1][2] Forced degradation studies under acidic, basic, oxidative, and thermal conditions showed no interference from degradation products at the retention time of Mizolastine.

Linearity

The linearity of the method was established by analyzing a series of solutions of Mizolastine and its impurities from the Limit of Quantification (LOQ) to 150% of the specification level.[1] The regression coefficient for all components was found to be $\geq 0.99.[1][2]$

Accuracy (Recovery)

The accuracy of the method was determined by recovery studies. The average recovery for all impurities was found to be within the range of 98.6% to 100.4%.[1]



Impurity	Average Recovery (%)	% RSD
Impurity A	100.0	1.4[1]
Impurity B	98.8	1.5[1]
Impurity C	99.2	0.8[1]
Impurity D	98.6	1.2[1]
Impurity E	100.4	1.8[1]

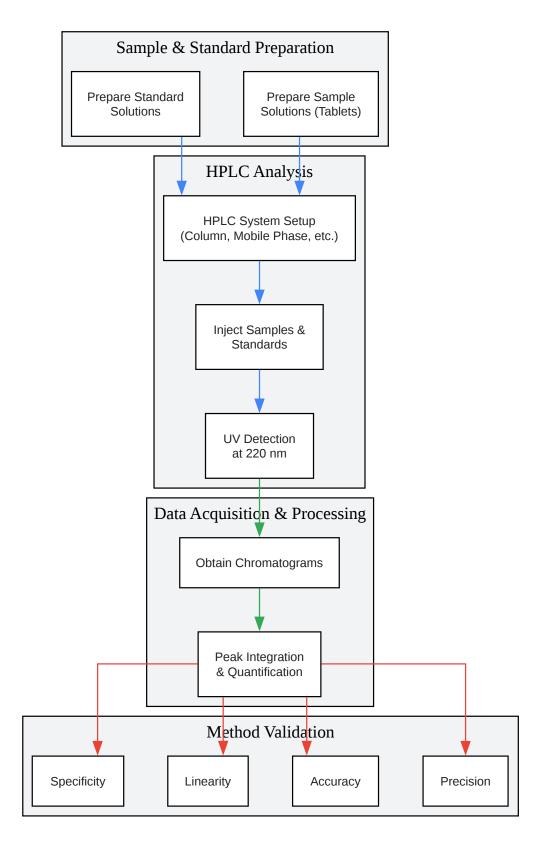
Precision

The precision of the method was demonstrated by the low relative standard deviation (%RSD) for replicate injections.[1]

Visualizations Experimental Workflow

The following diagram illustrates the key steps in the HPLC method development and validation process for **Mizolastine dihydrochloride**.





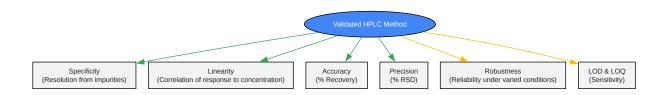
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Caption: HPLC Method Workflow for Mizolastine Analysis.



Method Validation Parameters

This diagram shows the logical relationship between the core validation parameters as per ICH guidelines.



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Caption: Core Parameters for HPLC Method Validation.

Conclusion

The described RP-HPLC method is simple, accurate, robust, and suitable for the routine quality control analysis of **Mizolastine dihydrochloride** and its inherent impurities in both bulk drug and pharmaceutical dosage forms.[1][2] This method can be effectively implemented in a quality control laboratory for the release testing of the product.

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